2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide
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Overview
Description
2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is a complex organic compound that features a combination of methoxyethoxy, thiophenyl, and isonicotinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophen-2-yl ethylamine: This can be achieved by reacting thiophene with ethylamine under suitable conditions.
Preparation of the isonicotinoyl chloride: Isonicotinic acid is converted to its acyl chloride derivative using thionyl chloride.
Coupling reaction: The thiophen-2-yl ethylamine is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.
Methoxyethoxy group introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyethoxy and thiophenyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.
2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-carboxamide: Similar structure but with a pyridine-3-carboxamide group.
Uniqueness
2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is unique due to the presence of the isonicotinamide group, which can confer specific binding properties and reactivity that are distinct from other similar compounds. This uniqueness can be leveraged in the design of novel therapeutic agents or materials with tailored properties.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-8-9-20-14-11-12(4-6-16-14)15(18)17-7-5-13-3-2-10-21-13/h2-4,6,10-11H,5,7-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXONBZQJGBRFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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